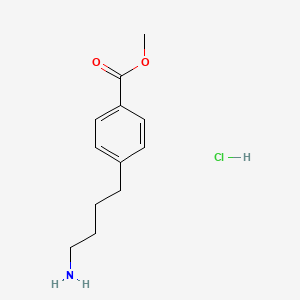
Phd-1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PHD-1-IN-1 is a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase domain-1 (PHD-1). This compound has garnered significant interest due to its ability to inhibit the activity of PHD-1, an enzyme that plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHD-1, this compound can stabilize HIFs, which are transcription factors that respond to changes in oxygen levels in the cellular environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PHD-1-IN-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, with the compound being dissolved to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
PHD-1-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as DMSO. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
PHD-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PHD-1 and its effects on HIF stabilization.
Biology: Employed in research to understand the role of HIFs in cellular responses to hypoxia.
Medicine: Investigated for its potential therapeutic applications in conditions related to hypoxia, such as anemia and ischemic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-related pathways.
Wirkmechanismus
PHD-1-IN-1 exerts its effects by inhibiting the activity of PHD-1, an enzyme responsible for the hydroxylation of HIF-α subunits. Under normoxic conditions, PHD-1 hydroxylates specific proline residues on HIF-α, leading to its degradation via the ubiquitin-proteasome pathway. By inhibiting PHD-1, this compound prevents the hydroxylation and subsequent degradation of HIF-α, resulting in the stabilization and activation of HIFs. This activation leads to the transcription of genes involved in angiogenesis, erythropoiesis, and other adaptive responses to hypoxia .
Vergleich Mit ähnlichen Verbindungen
PHD-1-IN-1 is unique in its specific inhibition of PHD-1, compared to other similar compounds that may target different isoforms of prolyl hydroxylases or have varying degrees of selectivity. Some similar compounds include:
Vadadustat: Another PHD inhibitor with a different binding mode and selectivity profile.
Roxadustat: A PHD inhibitor used in the treatment of anemia associated with chronic kidney disease.
Daprodustat: A PHD inhibitor with applications in the treatment of anemia.
This compound stands out due to its potent inhibition of PHD-1 and its unique binding interaction with the active site Fe2+ ion, which induces the formation of an “Arg367-out” pocket .
Eigenschaften
IUPAC Name |
4-([1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-4-6-11(7-5-10)12-2-1-3-13-15-9-16-17(12)13/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMFBHALUHGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

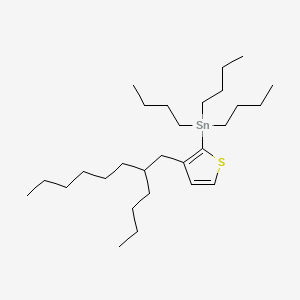

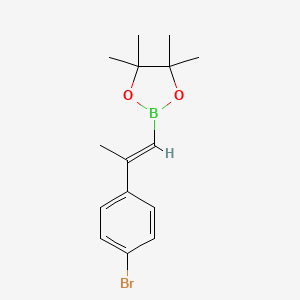

![(11aS)-N,N-Diisopropyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8236738.png)
![2-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-azatricyclo[9.4.0.03,8]pentadecane](/img/structure/B8236748.png)
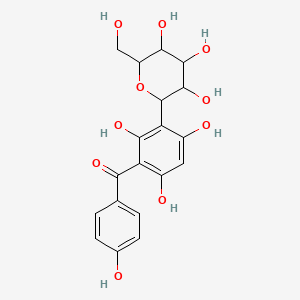
![2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B8236767.png)

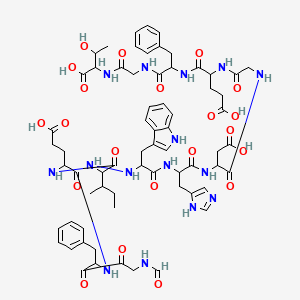
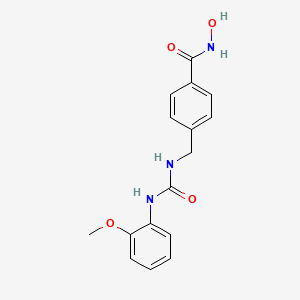
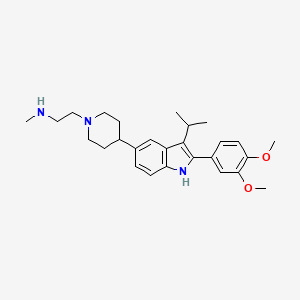
![(~{E})-2-(1,3-benzoxazol-2-yl)-3-[4-[2-hydroxyethyl(methyl)amino]phenyl]prop-2-enenitrile](/img/structure/B8236794.png)
